N'-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide
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Overview
Description
N’-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a complex organic compound that features a cyclopentyl group, a hydroxy-substituted indene moiety, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-1-one derivative, which can be achieved through the oxidation of indene using chromium trioxide in acetic acid . This intermediate is then subjected to a series of reactions including nucleophilic addition and amide formation to introduce the cyclopentyl and ethanediamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and hydroxy positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to various alcohol or amine derivatives.
Scientific Research Applications
N’-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which N’-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds with target molecules, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.
Cyclopentylamine: Shares the cyclopentyl group and can be used in similar synthetic routes.
Ethanediamide: The amide linkage is a common feature in many biologically active compounds.
Uniqueness
N’-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-cyclopentyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15(16(21)19-13-6-2-3-7-13)18-11-17(22)10-9-12-5-1-4-8-14(12)17/h1,4-5,8,13,22H,2-3,6-7,9-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGJRQHECCPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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